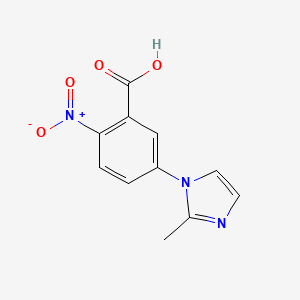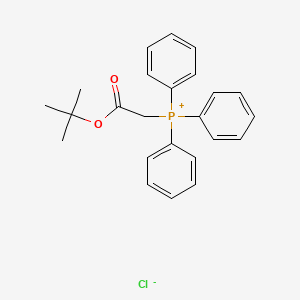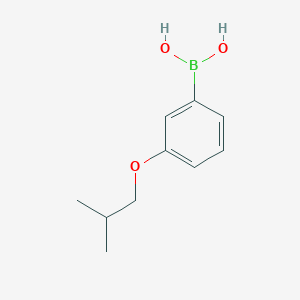![molecular formula C14H23N3 B1591811 [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine CAS No. 884507-52-2](/img/structure/B1591811.png)
[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
Overview
Description
[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is a useful research compound. Its molecular formula is C14H23N3 and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is Choline kinase alpha (ChoKα) . ChoKα is an enzyme involved in the synthesis of phospholipids and plays key roles in regulation of cell proliferation, oncogenic transformation, and human carcinogenesis .
Mode of Action
This compound interacts with its target, ChoKα, by binding to it . This interaction results in the inhibition of ChoKα, which in turn leads to a decrease in phosphocholine levels .
Biochemical Pathways
The inhibition of ChoKα by this compound affects the phospholipid synthesis pathway . This results in a decrease in phosphocholine levels, which are crucial for cell membrane integrity and signaling .
Pharmacokinetics
It is suggested that the compound exhibits dose-dependent activity, indicating that its absorption, distribution, metabolism, and excretion (adme) properties may allow for sufficient bioavailability .
Result of Action
The action of this compound results in a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis in cancer cell lines at low micromolar concentrations .
Biochemical Analysis
Biochemical Properties
The compound [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine interacts with the enzyme choline kinase alpha-1 . This interaction is crucial as it leads to a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Cellular Effects
In cellular context, this compound has been observed to influence cell function by inhibiting cell growth and inducing apoptosis . This is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism through its interaction with choline kinase alpha-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme choline kinase alpha-1 . This binding interaction leads to the inhibition of the enzyme, resulting in a decrease in phosphocholine levels and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Metabolic Pathways
Given its interaction with choline kinase alpha-1 , it may influence the phosphatidylcholine biosynthesis pathway.
Properties
IUPAC Name |
[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZGQUKWNQYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594627 | |
| Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-52-2 | |
| Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)




![1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)](/img/structure/B1591743.png)
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)


